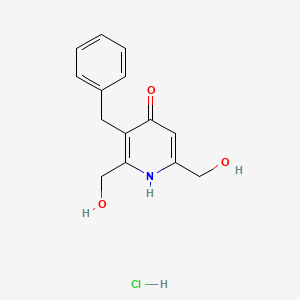
3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride is a chemical compound with the molecular formula C14H16ClNO3. It is known for its unique structure, which includes a benzyl group attached to a hydroxy-substituted pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at the 2 and 6 positions of the pyridine ring through selective hydroxylation reactions.
Benzylation: The benzyl group is introduced via a benzylation reaction, typically using benzyl chloride as the benzylating agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming a more reduced compound.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced compounds with fewer hydroxyl groups.
Substitution: Formation of new compounds with different functional groups replacing the benzyl group.
Scientific Research Applications
3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxymethylpyridine: Lacks the benzyl group, making it less hydrophobic.
3-Benzyl-2,6-dihydroxypyridine: Similar structure but without the hydroxymethyl groups.
3-Benzylhydroxy-2,6-dihydroxymethylpyridine: Similar but without the hydrochloride salt form.
Uniqueness
3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride is unique due to the presence of both benzyl and hydroxymethyl groups, as well as its hydrochloride salt form.
Properties
Molecular Formula |
C14H16ClNO3 |
|---|---|
Molecular Weight |
281.73 g/mol |
IUPAC Name |
3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C14H15NO3.ClH/c16-8-11-7-14(18)12(13(9-17)15-11)6-10-4-2-1-3-5-10;/h1-5,7,16-17H,6,8-9H2,(H,15,18);1H |
InChI Key |
HQJXTODJVSAADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(NC(=CC2=O)CO)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















